![molecular formula C20H27N3O3S B7458394 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea](/img/structure/B7458394.png)
1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea, also known as DESI-3, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DESI-3 is a urea derivative that has shown promising results in various studies, including its ability to inhibit cancer cell growth and its potential use as a treatment for Alzheimer's disease.
作用機序
The mechanism of action of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea involves its ability to inhibit the activity of an enzyme called carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and plays a role in the regulation of pH in the tumor microenvironment. By inhibiting CA IX, 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea disrupts the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea has also been studied for its effects on the brain. Studies have shown that 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea can cross the blood-brain barrier and inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea may be a potential treatment for Alzheimer's disease, a neurodegenerative disorder characterized by a decrease in acetylcholine levels.
実験室実験の利点と制限
One advantage of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea is its ability to selectively target cancer cells while sparing healthy cells. This makes it a promising candidate for cancer treatment with fewer side effects than traditional chemotherapy drugs. However, 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea has some limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
将来の方向性
There are several potential future directions for research on 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea. One area of interest is the development of new cancer treatments based on 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea. Researchers may also investigate the use of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea in combination with other cancer therapies to enhance its efficacy. Additionally, further studies are needed to explore the potential use of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea as a treatment for Alzheimer's disease and other neurodegenerative disorders.
合成法
The synthesis of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea involves the reaction of 1,3-diarylurea with diethyl sulfamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea as a white solid.
科学的研究の応用
1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea has been studied extensively for its potential use in cancer treatment. Studies have shown that 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea may be a promising candidate for the development of new cancer treatments.
特性
IUPAC Name |
1-[[4-(diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-3-23(4-2)27(25,26)19-12-10-18(11-13-19)16-22-20(24)21-15-14-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWPFJXFJKONPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CNC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)
![N-(4-chlorophenyl)-2-[(4Z)-1-(2-ethylphenyl)-4-[(4-fluorophenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7458322.png)
![ethyl (Z)-2-cyano-3-[4-[(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]phenyl]prop-2-enoate](/img/structure/B7458329.png)
![1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7458342.png)
![1-(Benzimidazol-1-yl)-3-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B7458351.png)
![N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458358.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7458360.png)
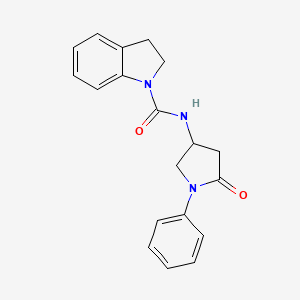
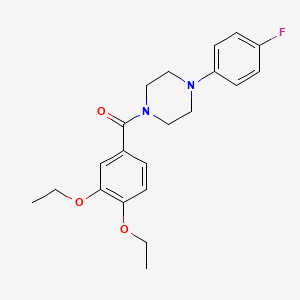
![6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline](/img/structure/B7458384.png)
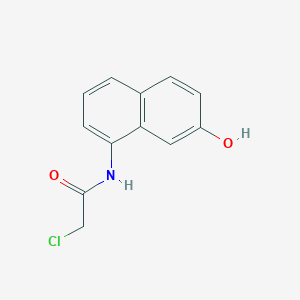
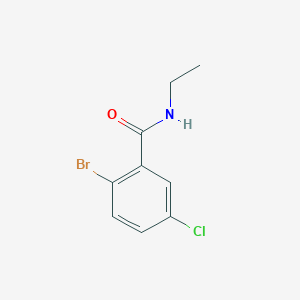
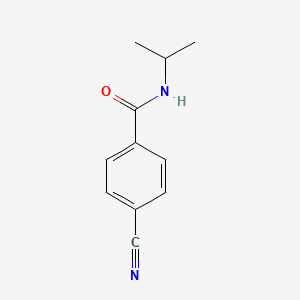
![[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone](/img/structure/B7458409.png)